1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, with the CAS number 1207041-59-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. It has a molecular formula of and a molecular weight of 455.6 g/mol. This compound is classified as a thioether and is part of a broader class of compounds that exhibit various pharmacological properties, including anticancer activity.
The molecular structure of 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can be depicted using its SMILES notation: COc1ccc(-c2cnc(SCC(=O)N3CCc4ccccc43)n2-c2ccc(C)cc2)cc1. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.6 g/mol |
| CAS Number | 1207041-59-5 |
The compound's reactivity can be analyzed through potential chemical transformations it may undergo, including:
These reactions highlight the compound's utility in synthetic organic chemistry, particularly in developing derivatives with enhanced biological activity.
This compound has potential applications in scientific research, particularly in medicinal chemistry. Its structural components suggest possible uses such as:
Research into its biological activities could lead to novel therapeutic agents targeting specific cancers or other diseases influenced by enzymatic pathways.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5